Dihedral Angle Variability as Conformational Fingerprint
Single-crystal X-ray diffraction analysis of 4-methyl-N-(2-methylphenyl)benzamide reveals two independent molecules per asymmetric unit with dihedral angles between aromatic rings of 48.98 (9)° and 57.48 (8)° [1]. In contrast, the 3-methyl positional isomer 3-methyl-N-(2-methylphenyl)benzamide crystallizes with the two benzene rings inclined at only 4.2 (1)°—a near-coplanar arrangement with an interplanar spacing of approximately 0.90 Å [2]. The target compound also features an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯O hydrogen bonds linking molecules into chains along the b-axis, a hydrogen-bonding network not observed in the unsubstituted N-(2-methylphenyl)benzamide analog.
| Evidence Dimension | Dihedral angle between aromatic rings (conformational geometry) |
|---|---|
| Target Compound Data | 48.98 (9)° and 57.48 (8)° (two independent molecules in asymmetric unit) |
| Comparator Or Baseline | 3-Methyl-N-(2-methylphenyl)benzamide: 4.2 (1)° (nearly coplanar) |
| Quantified Difference | 44.8° to 53.3° greater dihedral angle; 11.7× to 13.7× larger angle |
| Conditions | Single-crystal X-ray diffraction at 100–298 K; Acta Crystallographica Section E standard protocols |
Why This Matters
Procurement for crystallography or conformational studies requires this specific dihedral angle distribution; substitution with the 3-methyl analog yields a fundamentally different planar conformation unsuitable for studies of ortho-substituent steric effects.
- [1] Rodrigues VZ, Fronc M, Gowda BT, Kožíšek J. 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E. 2011;67(Pt 6):o1500. DOI: 10.1107/S1600536811018770. View Source
- [2] 3-Methyl-N-(2-methylphenyl)benzamide crystal structure. eBusca UVM. Dihedral angle 4.2° between aromatic rings. View Source
